Mono-N-pentyl phthalate-3,4,5,6-D4

Analytical Chemistry Mass Spectrometry Method Validation

Mono-N-pentyl phthalate-3,4,5,6-D4 (CAS 1794756-28-7) is a deuterium-labeled isotopologue of mono-n-pentyl phthalate (MnPP), a primary metabolite of the plasticizer di-n-pentyl phthalate (DPP). This stable isotope-labeled compound incorporates four deuterium atoms at positions 3, 4, 5, and 6 of the aromatic ring, resulting in a molecular weight of 240.29 g/mol and an exact mass of 240.129.

Molecular Formula C13H16O4
Molecular Weight 240.29 g/mol
Cat. No. B12404923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono-N-pentyl phthalate-3,4,5,6-D4
Molecular FormulaC13H16O4
Molecular Weight240.29 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)/i4D,5D,7D,8D
InChIKeyFPGPRAKRYDSZAW-YBNXMSKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mono-N-pentyl phthalate-3,4,5,6-D4: Deuterated Internal Standard for Precise Phthalate Metabolite Quantification


Mono-N-pentyl phthalate-3,4,5,6-D4 (CAS 1794756-28-7) is a deuterium-labeled isotopologue of mono-n-pentyl phthalate (MnPP), a primary metabolite of the plasticizer di-n-pentyl phthalate (DPP) . This stable isotope-labeled compound incorporates four deuterium atoms at positions 3, 4, 5, and 6 of the aromatic ring, resulting in a molecular weight of 240.29 g/mol and an exact mass of 240.129 [1]. It is supplied with high isotopic enrichment (typically 99 atom % D) and chemical purity (≥98%), meeting the stringent requirements for use as an internal standard in mass spectrometry-based analytical workflows .

Why Non-Deuterated or Generic Internal Standards Cannot Replace Mono-N-pentyl phthalate-3,4,5,6-D4 in Phthalate Exposure Studies


In quantitative analysis of phthalate metabolites in complex biological and environmental matrices, the use of a structurally identical, isotopically labeled internal standard is critical for correcting matrix effects and ionization variability. Non-deuterated mono-n-pentyl phthalate or structurally similar but non-isotopic analogs (e.g., benzyl benzoate) cannot co-elute identically or compensate for sample-specific suppression/enhancement during LC-MS or GC-MS analysis [1][2]. This leads to inaccurate quantification, particularly at trace levels (low ng/L to µg/L) required for biomonitoring and exposure assessment. Only a deuterated analog with identical chemical behavior but a distinct mass shift (+4 Da for this D4 compound) can provide the necessary accuracy and precision for isotope dilution mass spectrometry [3].

Quantitative Differentiation: How Mono-N-pentyl phthalate-3,4,5,6-D4 Outperforms Alternatives


Isotopic Enrichment and Chemical Purity: Enabling Reliable Isotope Dilution MS

Mono-N-pentyl phthalate-3,4,5,6-D4 is supplied with 99 atom % D isotopic enrichment and minimum 98% chemical purity . This high enrichment minimizes spectral overlap from the natural abundance isotope envelope of the non-labeled analyte, ensuring accurate quantification at trace levels. In contrast, lower-purity or lower-enrichment deuterated standards may introduce significant bias in isotope dilution calculations, particularly when measuring low-abundance metabolites in complex matrices.

Analytical Chemistry Mass Spectrometry Method Validation

Matrix Effect Compensation: Eliminating Standard Addition Requirement

When deuterated phthalates are used as internal standards in HS-SPME-GC-MS analysis of wine, matrix-error free determinations can be performed without standard addition, yielding statistically equal slopes for synthetic and wine matrices [1]. In contrast, the use of non-isotopic internal standards like benzyl benzoate requires standard addition calibration due to significant matrix effects. This class-level evidence demonstrates that structurally identical deuterated internal standards like Mono-N-pentyl phthalate-3,4,5,6-D4 inherently correct for matrix-induced ion suppression/enhancement, simplifying workflows and improving throughput.

Matrix Effects LC-MS/MS GC-MS Isotope Dilution

Quantitative Accuracy in Complex Food Matrices

In a validated UK total diet study, isotope-labelled phthalate monoester internal standards (including a deuterated analog of mono-n-pentyl phthalate) enabled quantitative determination across a concentration range of 5–100 µg kg⁻¹ in high-fat, high-carbohydrate, and high-protein foodstuffs [1]. The method's broad applicability was demonstrated across all three major food constituents, a feat unattainable with non-isotopic internal standards due to variable matrix effects. This class-level performance confirms that Mono-N-pentyl phthalate-3,4,5,6-D4 is fit-for-purpose in complex sample matrices.

Food Analysis Exposure Assessment Isotope Dilution MS

Storage Stability and Long-Term Usability

Mono-N-pentyl phthalate-3,4,5,6-D4 is documented to be stable for at least three years when stored under recommended conditions (room temperature, protected from light) . This extended shelf life reduces the frequency of re-procurement and minimizes batch-to-batch variability in long-term studies. In contrast, some non-deuterated phthalate monoesters may exhibit lower stability, requiring more frequent re-analysis or replacement.

Compound Stability Shelf Life Procurement

Precise Mass Shift for Unambiguous Detection

The incorporation of four deuterium atoms on the aromatic ring provides a +4 Da mass shift (exact mass 240.129 vs. 236.105 for unlabeled MnPP) [1]. This mass difference is sufficient to avoid isotopic overlap with the natural abundance M+2 and M+4 isotopes of the native analyte, a common issue with single or double deuterium labels. The distinct mass shift ensures unambiguous detection and quantification in both full-scan and selected reaction monitoring (SRM) modes.

Mass Spectrometry LC-MS GC-MS Internal Standard

Ring Deuteration: Minimizing Hydrogen-Deuterium Exchange

The deuterium labels are positioned on the aromatic ring (positions 3,4,5,6) rather than on exchangeable functional groups (e.g., carboxylic acid proton) . This strategic placement prevents hydrogen-deuterium back-exchange during sample preparation or chromatography, a common source of error with side-chain labeled or labile deuterated standards. The resulting isotopic stability ensures consistent performance across a range of pH and solvent conditions.

Isotope Stability Method Robustness Sample Preparation

Optimal Application Scenarios for Mono-N-pentyl phthalate-3,4,5,6-D4 Based on Quantifiable Differentiation


Human Biomonitoring Studies for Phthalate Exposure Assessment

Use Mono-N-pentyl phthalate-3,4,5,6-D4 as an internal standard for the accurate quantification of urinary MnPP in population-scale exposure studies. The compound's high isotopic purity and +4 Da mass shift ensure reliable correction for matrix effects in LC-MS/MS or GC-MS methods, enabling detection at low ng/mL levels as demonstrated in phthalate biomonitoring literature [1]. This is essential for linking DPP exposure to health outcomes.

Food Safety and Total Diet Studies

Employ this deuterated standard in isotope dilution methods for quantifying MnPP residues in complex food matrices (e.g., high-fat, high-carbohydrate). Its validated performance in the UK total diet study supports accurate determination across a 5–100 µg kg⁻¹ range, providing regulatory bodies and food manufacturers with reliable data for risk assessment [2].

Environmental Fate and Metabolism Studies

Utilize Mono-N-pentyl phthalate-3,4,5,6-D4 as a tracer or internal standard in studies investigating the metabolic pathways and environmental degradation of di-n-pentyl phthalate (DPP). The ring deuteration prevents H/D exchange, ensuring that the label remains intact during complex sample preparation and long-term environmental exposure experiments .

Method Development and Validation for Phthalate Metabolite Panels

Incorporate this compound into multi-analyte LC-MS/MS methods for the simultaneous analysis of phthalate monoesters. Its distinct +4 Da mass shift and high purity allow it to be multiplexed with other deuterated internal standards (e.g., D4-labeled analogs of MBP, MEHP) without cross-interference, facilitating efficient and accurate method validation in clinical and research laboratories [3].

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